molecular formula C22H34O B14534023 3-Hexyl-1-phenyldec-3-en-1-one CAS No. 62444-22-8

3-Hexyl-1-phenyldec-3-en-1-one

Cat. No.: B14534023
CAS No.: 62444-22-8
M. Wt: 314.5 g/mol
InChI Key: ODJDQPVWHPUWRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1-phenyldec-3-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between hexanal and 1-phenyl-1-butanone in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1-phenyldec-3-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexyl-1-phenyldec-3-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of ketone reactivity and mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hexyl-1-phenyldec-3-en-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hexyl-1-phenylhexan-1-one: Similar structure but with a shorter carbon chain.

    3-Hexyl-1-phenylhept-3-en-1-one: Similar structure with a different position of the double bond.

    3-Hexyl-1-phenylundec-3-en-1-one: Similar structure but with a longer carbon chain.

Uniqueness

3-Hexyl-1-phenyldec-3-en-1-one is unique due to its specific combination of a phenyl group and a hexyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62444-22-8

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

3-hexyl-1-phenyldec-3-en-1-one

InChI

InChI=1S/C22H34O/c1-3-5-7-9-12-16-20(15-11-8-6-4-2)19-22(23)21-17-13-10-14-18-21/h10,13-14,16-18H,3-9,11-12,15,19H2,1-2H3

InChI Key

ODJDQPVWHPUWRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CCCCCC)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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